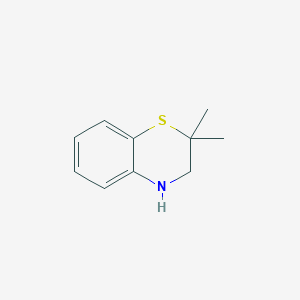

2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetone under acidic conditions to form the desired benzothiazine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine typically involves cyclization reactions starting from appropriate precursors. The structural characteristics of this compound allow it to participate in various chemical reactions, making it a versatile building block in medicinal chemistry.

Antimicrobial Properties

Recent studies have highlighted the potential of benzothiazine derivatives, including this compound, as antibacterial agents. For instance, bisamide derivatives containing benzothiazine structures have shown efficacy against Staphylococcus aureus, demonstrating their potential application in treating bacterial infections associated with urinary catheters .

Cardiovascular Effects

Compounds derived from this compound have been evaluated for their cardiovascular effects. Certain derivatives exhibited myorelaxant activity on rat uterine tissues and demonstrated selectivity towards smooth muscle relaxation without significantly affecting insulin secretion . This suggests their potential as therapeutic agents in managing cardiovascular conditions.

Anticancer Activity

Research has indicated that this compound derivatives can act as anticancer agents. A study found that specific derivatives inhibited angiogenesis and displayed cytotoxic effects against various cancer cell lines such as MDA-MB-231 and PC-3 . The mechanism of action is thought to involve interactions with cellular pathways that regulate tumor growth and metastasis.

Insulin Release Modulation

A significant study investigated the effect of 2,2-dimethylbenzoxazine analogs (isosteres of this compound) on glucose-induced insulin release from rat pancreatic islets. The findings indicated that certain compounds were more potent than traditional reference drugs like diazoxide . This highlights their potential role in diabetes management.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of benzothiazine derivatives. Compounds designed based on this scaffold have been tested for their ability to inhibit monoamine oxidase enzymes linked to neurodegenerative diseases . The results suggest that these compounds may offer therapeutic benefits in treating conditions like depression associated with neurodegeneration.

Summary of Applications

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but contains an oxygen atom instead of sulfur.

2,2-Dimethylchroman: Contains a similar core structure but lacks the nitrogen and sulfur atoms.

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine derivatives: Various derivatives with different substituents on the benzothiazine ring.

Uniqueness

This compound is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2,2-Dimethyl-3,4-dihydro-2H-1,4-benzothiazine is a bicyclic compound that belongs to the class of benzothiazines. Its unique structure, characterized by the presence of nitrogen and sulfur atoms, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N1S1. The compound features a benzothiazine ring with methyl groups at the 2-position, which enhances its reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

- This compound has shown promising antimicrobial properties against various pathogens. Related compounds in the benzothiazine family have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger and Aspergillus fumigatus .

2. Myorelaxant Activity

- Pharmacological studies have indicated that this compound displays strong myorelaxant effects. It acts primarily on vascular smooth muscle, potentially serving as a vascular relaxant .

3. Insulin Modulation

- The compound acts as an inhibitor of pancreatic β-cell KATP channels. This inhibition can lead to increased blood glucose levels due to reduced insulin secretion. This mechanism highlights its potential role in diabetes management .

4. Anti-inflammatory and Anticancer Properties

- Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and anticancer activities. These effects are attributed to its ability to modulate various biochemical pathways involved in inflammation and tumor growth .

The biological activity of this compound can be understood through its interaction with specific molecular targets:

- KATP Channels : The primary mode of action involves the inhibition of KATP channels in pancreatic β-cells. This results in decreased insulin release and altered glucose metabolism .

- Vascular Smooth Muscle Relaxation : The compound's myorelaxant activity is linked to its ability to influence calcium entry in vascular smooth muscle cells .

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings | |

|---|---|---|

| Pharmacological Evaluation on Rat Uterus | Strong myorelaxant activity observed | Potential therapeutic use in managing uterine contractions |

| Antimicrobial Screening | Effective against Staphylococcus aureus | Promising candidate for developing new antimicrobial agents |

| Insulin Secretion Studies | Inhibition of insulin release in rat pancreatic islets | Potential implications for diabetes treatment |

Future Directions

Research on this compound is still evolving. Future studies should focus on:

- Detailed Mechanistic Studies : Further elucidation of its interaction with KATP channels and other molecular targets.

- Clinical Trials : Investigating its efficacy and safety in humans for conditions such as hypertension and diabetes.

- Synthesis of Derivatives : Developing new derivatives with enhanced biological activities or reduced side effects.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3,4-dihydro-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-10(2)7-11-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSQMZALWJWGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=CC=CC=C2S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.